Journal Name:Electrochimica Acta
Journal ISSN:0013-4686
IF:7.336
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/205/description#description
Year of Origin:1959
Publisher:Elsevier Ltd
Number of Articles Per Year:2122
Publishing Cycle:Biweekly
OA or Not:Not
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-01-20 , DOI: 10.1107/s205252062201191x
Carbon doping is studied in MgB2 pellets during one-step synthesis by solid-state reaction, employing both undoped and carbon-doped boron with and without the addition of nano-SiC. The phase formation during the synthesis as a function of time was followed using powder X-ray diffraction and Rietveld refinement. The superconducting properties were characterized with a magnetometer to investigate doping-induced changes. Mg(B1–xCx)2 is obtained with nano-precipitates and different compositions depending on the synthesis temperature. It is found that the addition of nano-SiC prevents the phase formation at low temperature (700°C). Nevertheless, the best superconducting properties are obtained for the sample treated at 900°C using simultaneously C and SiC, with a critical current density of 105 A cm−2 at 3 T and 20 K, named the 900-20-C-nanoSiC sample.
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-01-12 , DOI: 10.1107/s2052520622011751
Single crystals of [K1–x(NH4)x]3H(SO4)2 (x ≥ 0.57) grown in the K3H(SO4)2–(NH4)3H(SO4)2–H2O water–salt system are studied. The atomic structure including H atoms was determined at room temperature using X-ray structural analysis. [K1–x(NH4)x]3H(SO4)2 (x ≥ 0.57) crystals have trigonal symmetry and disordered hydrogen-bond networks at ambient conditions similar to the high-temperature phases of K3H(SO4)2, (NH4)3H(SO4)2 and other superprotonic compounds M3H(AO4)2. Impedance measurements performed on single crystals show high values of conductivity characteristic for superprotonic phases. Using the methods of impedance spectroscopy and atomic force microscopy, a significant anisotropy of the conductivity of crystals has been detected. It was also shown that there is a qualitative correlation of bulk and local conductivity measured for samples of the same composition and orientation at room temperature, which is due to the peculiarities of their crystal structure.
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-02-17 , DOI: 10.1107/s2052520623000999
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-08-16 , DOI: 10.1107/s2052520622007387
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-03-16 , DOI: 10.1107/s2052520622012045
Most known compounds with five-coordinated Ti4+ are natural and synthetic titanosilicates. The crystal structure of natural fresnoite, Ba2TiSi2O8 [tetragonal, space group P4bm, a = 8.510 (1) Å, c = 5.197 (1) Å, V = 376.4 (1) Å3, Z = 2], has been refined to R = 0.011 on the basis of 807 unique single-crystal reflections with I > 2σ(I). Titanium has fivefold coordination with one short (`titanyl') bond of 1.692 (5) Å. Bonds in the TiO5 polyhedron are discussed in comparison to analogous coordination polyhedra in other minerals and compounds. A review of all known compounds with Ti4+O5 polyhedra shows that most of them are titanosilicates in which titanium forms a short Ti—O bond (∼1.61 to ∼1.77 Å). Poor Gladstone–Dale compatibility between chemical composition, optical characteristics and density of these compounds is explained by the anomalous contribution of [5]Ti4+ to the optical properties as shown by calculations based on the relationship between electronic polarizabilities and refractive indices. An improved Gladstone–Dale coefficient of 0.29 is suggested for TiO2 with [5]Ti4+. A negative correlation between `titanyl' bond lengths and wavenumbers of the bands of Ti—O stretching vibrations (in the range of 890–830 cm−1) in infrared and Raman spectra is observed.
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-11-04 , DOI: 10.1107/s2052520622009660
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-11-03 , DOI: 10.1107/s2052520622009349
This work is devoted to an investigation of elemental composition, crystal structure and thermal expansion of natural oxoborate azoproite from the Tazheran massif (Siberia, Russia) in the temperature range 5–1650 K. Elemental composition was determined by energy-dispersive X-ray spectroscopy (EDX). Its empirical formula based on five oxygen atoms is (Mg1.81Fe2+0.19)∑2.00(Fe3+0.36Ti0.26Mg0.26Al0.12)∑1.00O2(BO3). Local environment, oxidation states and ratio of Fe atoms are determined using Mössbauer spectroscopy and compared with EDX and single-crystal X-ray diffraction (SCXRD) data. A refinement of the crystal structure from SCXRD data collected at 293 K was provided for the first time. The structure could be described both in terms of cation- and anion-centered polyhedra. It is composed of vertex- and edge-sharing metal–oxygen [MO6]n− octahedra that form extended zigzag chains along the a axis building up a framework with the [BO3]3− triangles located in its distorted trigonal channels. From the other point of view, there are double chains consisting of oxocentred [OM4]n+ tetrahedra and [OM5]n+ tetragonal pyramids forming six-membered rings with the triangles in its cavities. Four non-equivalent Mn+ sites are occupied by cations as follows: M(1) (2a) and M(2) (2d) – Mg, M(3) (4g) – Mg and Fe2+, M(4) (4h) – Fe3+, Ti4+, Mg and Al3+. According to differential scanning calorimetry, low- and high-temperature powder X-ray diffraction (LT- and HT-XRD) data, Mössbauer spectroscopy and magnetometry data (5 ≤ T ≤ 1650 K), there are no phase transitions obtained in the temperature range investigated. However, some anomalies in temperature dependencies of unit-cell parameters caused by a partial Fe2+ → Fe3+ oxidation are found in the range 873–1173 K. Azoproite melts at a temperature higher than 1600 K. Eigenvalues of the thermal expansion tensor are calculated for the oxoborate and thermal expansion is described in comparison with its crystal structure.
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-08-18 , DOI: 10.1107/s2052520622007375
Electrochimica Acta ( IF 7.336 ) Pub Date: 2023-06-22 , DOI: 10.1107/s2052520623004511
Crystal structures of MgCoGa, Mg0.74CoGa0.52 and Mg0.49CoGa0.15 phases from the Mg–Co–Ga system were investigated using single-crystal diffraction. These structures belong to the family of so-called Laves phases. Hexagonal MgCoGa crystallizes as a disordered phase within the MgZn2 structure type. The orthorhombic structure of Mg0.74CoGa0.52 is a distortion variant of MgZn2 and URe2 structure type, and the structural relation is demonstrated in terms of a Bärnighausen formalism group–subgroup transformation scheme. The structure of trigonal phase Mg0.49CoGa0.15 is strongly disordered, as is shown by the presence of adjacent atomic sites which cannot be occupied simultaneously. In Mg0.49CoGa0.15, two subcells (A and B) were obtained in a ratio of 9:1. Subcell A is closely related to MgZn2-type.
Electrochimica Acta ( IF 7.336 ) Pub Date: 2022-11-08 , DOI: 10.1107/s2052520622009532
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | ELECTROCHEMISTRY 电化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
11.10 | 211 | Science Citation Index Science Citation Index Expanded | Not |
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